molecular formula C9H12N2 B2884813 1-Butan-2-yl-3-ethynylpyrazole CAS No. 1354704-78-1

1-Butan-2-yl-3-ethynylpyrazole

Cat. No.: B2884813
CAS No.: 1354704-78-1
M. Wt: 148.209
InChI Key: FYEHMORGWMGDKY-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-ethynylpyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butan-2-yl group at position 1 and an ethynyl group at position 3 of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butan-2-yl-3-ethynylpyrazole can be synthesized through various methods. One common approach involves the cycloaddition of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods: Industrial production of pyrazoles often involves the use of efficient, high-yielding synthetic routes. For example, a one-pot, three-component procedure can be employed, which includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method offers mild reaction conditions and broad substrate scope, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Butan-2-yl-3-ethynylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-ethynylpyrazole involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby altering their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 1-Butyl-3-ethynylpyrazole
  • 1-Butan-2-yl-3-methylpyrazole
  • 1-Butan-2-yl-3-phenylpyrazole

Comparison: 1-Butan-2-yl-3-ethynylpyrazole is unique due to the presence of both a butan-2-yl group and an ethynyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butan-2-yl-3-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-8(3)11-7-6-9(5-2)10-11/h2,6-8H,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEHMORGWMGDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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